molecular formula C7H17Cl2N B2547401 1-Chloro-N,N-diethylpropan-2-amine;hydrochloride CAS No. 83843-12-3

1-Chloro-N,N-diethylpropan-2-amine;hydrochloride

Cat. No. B2547401
CAS RN: 83843-12-3
M. Wt: 186.12
InChI Key: XNEHOHNVUCTUMR-UHFFFAOYSA-N
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Description

1-Chloro-N,N-diethylpropan-2-amine;hydrochloride, also known as Propylhexedrine hydrochloride, is a synthetic compound that belongs to the class of psychoactive substances. It is a stimulant drug that is structurally similar to amphetamines and is commonly used as a nasal decongestant. Propylhexedrine hydrochloride has also been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

Chemical Synthesis and Kinetics

  • Stability and Decomposition Kinetics : Research conducted by Antelo et al. (1989) delves into the stability of N-chloro-3-aminopropanol, a related compound, in aqueous solutions, examining its decomposition kinetics in both alkaline and acid media. This study provides insights into the behavior of chloroamines, contributing to understanding the stability and reactivity of similar compounds such as 1-Chloro-N,N-diethylpropan-2-amine hydrochloride under various conditions Antelo et al., 1989.

Material Science

  • Polysiloxane-immobilized Amine Ligands : Yang et al. (1997) explored the synthesis and structural characterization of polysiloxane-immobilized amine ligands and their metal complexes. This research underscores the utility of chloroamine-functionalized compounds in creating advanced materials for metal ion coordination, demonstrating their potential in material science applications Yang et al., 1997.

Medicinal Chemistry

  • Antimalarial Activity : Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols, assessing their efficacy against malaria strains. The methodology leveraged microwave-assisted synthesis involving epoxide ring opening with amines, illustrating the role of amino alcohols derived from 1-Chloro-N,N-diethylpropan-2-amine hydrochloride in developing potential antimalarial drugs Robin et al., 2007.

Bioconjugation Studies

  • Amide Formation Mechanism : Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, employing 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a key reagent. Their findings elucidate the bioconjugation processes involving carboxylic acids and amines, relevant to the applications of 1-Chloro-N,N-diethylpropan-2-amine hydrochloride in biochemical conjugation techniques Nakajima & Ikada, 1995.

Advanced Chemical Processing

  • Gas-phase Hydroaminomethylation : Schneider et al. (2013) reported on the continuous gas-phase hydroaminomethylation using supported ionic liquid phase catalysts, a process involving the hydroformylation of alkenes followed by reductive amination to produce amines, including N,N-diethylpropan-1-amine. This research demonstrates the industrial application potential of 1-Chloro-N,N-diethylpropan-2-amine hydrochloride in synthesizing valuable amines through efficient, atom-economic methods Schneider et al., 2013.

Mechanism of Action

The mechanism of action of “1-Chloro-N,N-diethylpropan-2-amine;hydrochloride” would depend on its intended use. As an amine, it could potentially act as a base or nucleophile in various chemical reactions .

Future Directions

The future directions for research and development involving “1-Chloro-N,N-diethylpropan-2-amine;hydrochloride” would depend on its potential applications. It could potentially be used in the synthesis of other organic compounds, or in various industrial processes .

properties

IUPAC Name

1-chloro-N,N-diethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-4-9(5-2)7(3)6-8;/h7H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEHOHNVUCTUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83843-12-3
Record name (1-chloropropan-2-yl)diethylamine hydrochloride
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